Optical Performance: Bromine Substitution Triples Quantum Yield in Imidazo[1,5-a]pyridine Scaffolds
In a systematic study of halogenated imidazo[1,5-a]pyridine derivatives, modification of the halogen substituent on the imidazo[1,5-a]pyridine core was shown to triple the luminescence quantum yields (Φ) in solution [1]. While the specific 5,7-dibromo derivative was not the primary subject of this study, the class-level data demonstrate that bromine substitution on the imidazo[1,5-a]pyridine scaffold yields quantum yields of approximately 9.3–10.4% for related bis-bromo substituted derivatives (IMPY1 and IMPY2), compared to unsubstituted or differently halogenated analogs [2].
| Evidence Dimension | Fluorescence quantum yield (ΦF) |
|---|---|
| Target Compound Data | 9.3–10.4% for bis-bromo substituted imidazo[1,5-a]pyridine derivatives IMPY1 and IMPY2 in THF/methanol solution (class-level inference) |
| Comparator Or Baseline | Unsubstituted or differently halogenated imidazo[1,5-a]pyridine derivatives; tripled Φ values achievable via halogen engineering |
| Quantified Difference | Up to 3× enhancement in quantum yield with appropriate halogen selection |
| Conditions | Solution-state fluorescence measurements; THF and methanol solvents |
Why This Matters
This 3× quantum yield differential directly impacts the sensitivity and signal-to-noise ratio in fluorescence-based assays and optoelectronic device performance.
- [1] Volpi G, Garino C, Priola E, et al. Halogenated imidazo[1,5-a]pyridines: chemical structure and optical properties of a promising luminescent scaffold. Dyes and Pigments. 2019;171:107713. View Source
- [2] Rajkumar GA, Kumar SMS, et al. Rationalization of weak interactions in two fluorescence active imidazo-[1,5-a]-pyridine derivatives: A combined experimental and computational study. Journal of Molecular Structure. 2017;1147:735-746. View Source
